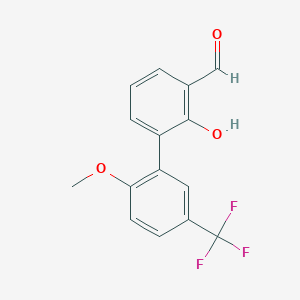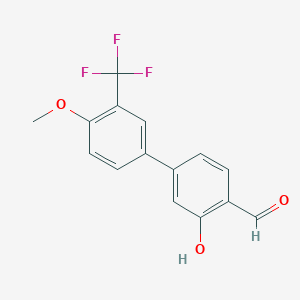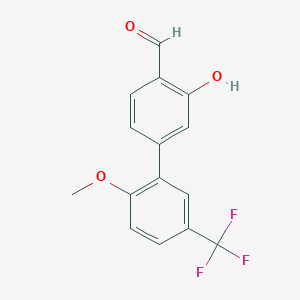
2-Formyl-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formyl-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95% (hereinafter referred to as 2F5MTP) is an organic compound belonging to the class of phenols. It is a colorless to light yellow liquid with a strong odor, and is soluble in alcohols and common organic solvents. 2F5MTP has been used in a number of scientific research studies due to its unique properties, and is of particular interest due to its potential applications in laboratory experiments.
Scientific Research Applications
2F5MTP has been used in a number of scientific research studies due to its unique properties. It has been used as a reagent in the synthesis of various organic compounds, including polymers, dyes, and pharmaceuticals. It has also been used as a catalyst in the synthesis of certain polymers and as a solvent in a variety of chemical reactions. Additionally, 2F5MTP has been used as a reagent in the synthesis of various metal complexes.
Mechanism of Action
2F5MTP has been studied in order to better understand its mechanism of action. It has been found to act as an electron donor in certain chemical reactions, and it is believed that this is due to its ability to form a stable complex with transition metal ions. Additionally, 2F5MTP has been found to act as a Lewis acid in certain reactions, and it is believed that this is due to its ability to form a complex with protonated species.
Biochemical and Physiological Effects
2F5MTP has been studied in order to better understand its potential biochemical and physiological effects. It has been found to have a number of beneficial effects, including the inhibition of certain enzymes, the stimulation of certain biochemical pathways, and the induction of certain metabolic processes. Additionally, 2F5MTP has been found to have anti-inflammatory and anti-oxidant properties, and it is believed that these properties may be useful in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
2F5MTP has a number of advantages for use in laboratory experiments. It is a relatively inexpensive and readily available reagent, and it is also relatively non-toxic and non-volatile. Additionally, 2F5MTP is soluble in a number of organic solvents, making it easy to work with. However, there are some limitations to using 2F5MTP in laboratory experiments. For example, it is not particularly stable and can be easily oxidized, and it is also not particularly soluble in water.
Future Directions
There are a number of potential future directions for research involving 2F5MTP. One potential area of research is to further explore its potential applications as a reagent in the synthesis of various organic compounds. Additionally, further research could be conducted into the potential biochemical and physiological effects of 2F5MTP, as well as its potential uses as an anti-inflammatory agent or an antioxidant. Finally, further research could be conducted into the potential applications of 2F5MTP in the treatment of certain diseases, such as cancer and cardiovascular disease.
Synthesis Methods
2F5MTP can be synthesized using a number of different methods, including the reaction of 2-methoxy-5-trifluoromethylphenol with formaldehyde in the presence of an acid catalyst. The reaction is typically carried out at room temperature and the resulting product is a 95% pure form of 2F5MTP.
properties
IUPAC Name |
2-hydroxy-4-[2-methoxy-5-(trifluoromethyl)phenyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c1-21-14-5-4-11(15(16,17)18)7-12(14)9-2-3-10(8-19)13(20)6-9/h2-8,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCZSQGDYBGVBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685370 |
Source


|
| Record name | 3-Hydroxy-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-5-(2-methoxy-5-trifluoromethylphenyl)phenol | |
CAS RN |
1262003-97-3 |
Source


|
| Record name | 3-Hydroxy-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378941.png)
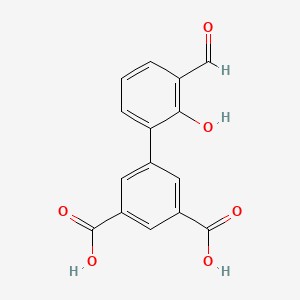
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378958.png)
![6-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378959.png)
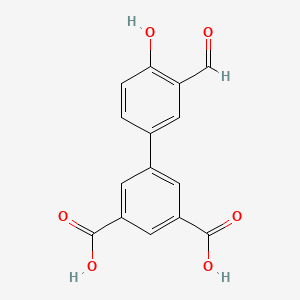

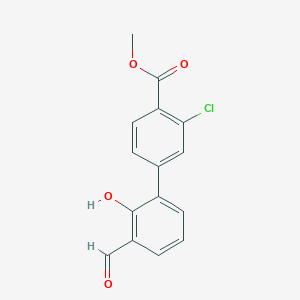



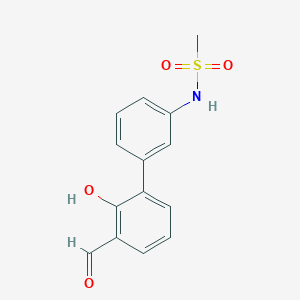
![6-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6379020.png)
